molecular formula C11H18N4O3S B034132 Triazamate acid CAS No. 110895-51-7

Triazamate acid

Cat. No. B034132
M. Wt: 286.35 g/mol
InChI Key: AFBLYMRPEFNRJG-UHFFFAOYSA-N
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Description

Triazamate is an insecticide used to control aphids on a wide variety of crops . It is also used for analytical testing within the food and beverage sector .


Synthesis Analysis

Triazamate can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . A simple reaction between aldehydes and thiosemicarbazide for a short time in 60:40 v/v water/ethanol at room temperature offers target 1,2,4-triazolidine-3-thione derivatives .


Molecular Structure Analysis

Triazamate has a molecular formula of C13H22N4O3S and a molecular weight of 314.400 . It is also known by other names such as Ethyl { [3-tert-butyl-1- (dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate .

Scientific Research Applications

  • Drug Discovery and Linking Reaction : Triazamate acid plays a crucial role in drug discovery, serving as a powerful linking reaction for lead finding, proteomics, and DNA research (H. Kolb & K. B. Sharpless, 2003).

  • Physiological Research : In physiological studies, it is utilized as an inhibitor of cytochrome P-450 dependent monooxygenases, which offers insights into terpenoid metabolism and its connection to cell division, cell elongation, and senescence (K. Grossmann, 1990).

  • Fuel Cell Operations : Triazole derivatives, such as Triazamate, have potential in facilitating proton transport for membranes in high-temperature fuel cell operations (Ram Subbaraman, H. Ghassemi, T. Zawodzinski, 2009).

  • Drug Synthesis and Bioconjugation : 1,2,3-triazoles, a class including Triazamate, are widely used in drug synthesis and as linkers in bioconjugation (Jane Totobenazara & A. Burke, 2015).

  • Bioisostere for Synthesis of Active Molecules : It serves as a bioisostere in the synthesis of new active molecules with antimicrobial, antiviral, and antitumor effects (Elisa Bonandi et al., 2017).

  • Developmental Toxicity Studies : Triazoles, including Triazamate, are used in studying developmental toxicity, impacting gene expression in critical metabolic and developmental pathways (Joshua F. Robinson et al., 2012).

  • Medicinal Applications : Triazoles are important for preparing drugs with a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties (V. Ferreira et al., 2013).

  • Anti-Infective Potential : Triazole scaffold shows promising anti-infective activity, making it a potential lead molecule for drug development (R. Kharb, M. S. Yar, P. Sharma, 2011).

  • Supramolecular Interactions : 1,2,3-triazoles find applications in anion recognition, catalysis, and photochemistry (B. Schulze & U. Schubert, 2014).

  • Receptor Ligand Design : They are used as an amide bond isostere in receptor ligand design to enhance pharmacokinetic properties (A. Moulin et al., 2010).

  • Natural Product Modification : Triazole-containing natural product conjugates exhibit various biological effects, including anticancer and anti-inflammatory properties (Hong-Yan Guo et al., 2021).

  • Pathogenic Effects of Fungicides : Triazoles, such as Triazamate fungicides, potentially affect human health by inhibiting enzymes involved in fungal wall formation (E. Menegola et al., 2006).

  • Versatile Biological Activities : Triazoles and their derivatives display antimicrobial, antiviral, anticancer, and antidepressant activities (M. Matin et al., 2022).

  • Diagnostic Imaging : Polyazamacrocyclic terbium(III) chelates, which include triazoles, are useful in diagnostic imaging for identifying abnormal tissue (M. Houlne et al., 1996).

  • Insecticide Effects on Parasitoids : Triazamate insecticides affect the response of Aphidius ervi parasitoids to host-related cues (N. Desneux, H. Rafalimanana, L. Kaiser, 2004).

  • Pesticide Residue Analysis : A method for analyzing triazamate in various foods is used for screening in pesticide monitoring programs (M. Hetmanski et al., 2004).

  • Antimicrobial Activity of Derivatives : Novel 1,2,4-triazole derivatives exhibit antimicrobial activities against bacteria and fungi (N. Upmanyu et al., 2011).

  • Novel Antimicrobial Agents : New triazole and triazolothiadiazine derivatives are investigated as antimicrobial agents (Zafer Asim Kaplancikli et al., 2008).

  • Physical and Thermal Properties : Biofield treatment alters the physical and thermal properties of 1,2,4-triazole (M. Trivedi et al., 2015).

Safety And Hazards

Triazamate is toxic if swallowed, causes serious eye irritation, and is fatal if inhaled. It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, wearing respiratory protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-11(2,3)8-12-9(19-6-7(16)17)15(13-8)10(18)14(4)5/h6H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBLYMRPEFNRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)SCC(=O)O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876593
Record name Triazamate acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triazamate acid

Synthesis routes and methods I

Procedure details

To 1.2 g of 1-dimethylcarbamoyl-3-t-butyl-5-carboethoxymethylthio-1H-1,2,4-triazole (the compound of Example 2) in 20 ml of THF was added 4 ml of 12M HCl. After stirring for 48 h at 200° C. the reaction mixture was partitioned between ether and water, the ether layer was extracted with dilute NaOH and the resulting aqueous layer was acidified and extracted with fresh ether. The resulting ether layer was dried over magnesium sulfate, filtered and evaporated under vacuum to yield 1-dimethylcarbamoyl-3t-butyl-5-carboxymethylthio-1H-1,2,4-triazole as an oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
4 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1.2 g of 1-dimethylearbamoyl-3-t-butyl-5-carboethoxyrmthylthio-1H-1,2,4-triazole (the compound of Example 2) in 20 ml of THF was added 4 ml of 12 M HC1. After stirring for 48 h at 20° C. the reaction mixture was partitioned between ether and water, the ether layer was extracted with dilute NAOH and the resulting aqueous layer was acidified and extracted with fresh ether. The resulting ether layer was dried over magnesium sulfate, filtered and evaporated under vacuum to yield 1-dimethylcarbamyl-3-t-butyl-5-carboxymethylthio-1H-1,2,4-triazole as an oil.
[Compound]
Name
1-dimethylearbamoyl-3-t-butyl-5-carboethoxyrmthylthio-1H-1,2,4-triazole
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1.2 g of 1-dimethylcarbamoyl-3-t-butyl-5-carboethoxymethylthio-1H-1,2,4-triazole (the compound of Example 2) in 20 ml of THF was added 4 ml of 12M HCl. After stirring for 48 h at 20° C. the reaction mixture was partitioned between ether and water, the ether layer was extracted with dilute NaOH and the resulting aqueous layer was acidified and extracted with fresh ether. The resulting ether layer was dried over magnesium sulfate, filtered and evaporated under vacuum to yield 1-dimethylcarbamoyl-3-t-butyl-5-carboxymethylthio-1H-1,2,4-triazole as an oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MT Hetmanski, RJ Fussell, MD Sykes… - Food additives and …, 2004 - Taylor & Francis
… of triazamate and the hydrolysis product triazamate acid in apples, peas and Brussels … kg −1 , and was used for screening of triazamate acid in the surveillance of apples as part of …
Number of citations: 4 www.tandfonline.com
MJ Taylor, GA Keenan, KB Reid… - … in Mass Spectrometry …, 2008 - Wiley Online Library
… from this TOFMS study required either single residue extraction methods (five pesticides, ie carbendazim/thiophanate-methyl, fenbutatin oxide, triazamate ester and triazamate acid), or …
MJ Taylor, A Giela, EA Sharp, CC Senior… - Analytical Methods, 2019 - pubs.rsc.org
… , spiroxamine, thiodicarb and triazamate acid. In liver and … , oxamyl, pymetrozine and triazamate acid). The magnitude of most … matrix (doramectin and triazamate acid) where both mean …
Number of citations: 8 pubs.rsc.org
K Chamberlain, AA Evans, RH Bromilow - Pesticide science, 1996 - Wiley Online Library
pK a values for a wide range of commonly used ionisable pesticides, together with the log K ow values of the most lipophilic form of each, have been measured using pH‐metric …
Number of citations: 116 onlinelibrary.wiley.com
GT Balogh, B Gyarmati, B Nagy… - QSAR & …, 2009 - Wiley Online Library
… The weak basic nitrogen in the triazole ring of Triazamate acid (182) pKa =3.49 (0.48) as well as the strong basic nitrogen in the 15-membered ring of Azitheromycin (43) pKa =9.69 (…
Number of citations: 54 onlinelibrary.wiley.com
DR Baker, C Titman, AJ Barnes, NJ Loftus… - Shimadzu journal - shimadzu.com
Pesticides and their metabolites are of great concern to society as they are harmful to human health, pollute natural resources and disturb the equilibrium of the ecosystem. …
Number of citations: 3 www.shimadzu.com
TR Roberts, DH Hutson - 1999
Number of citations: 1

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